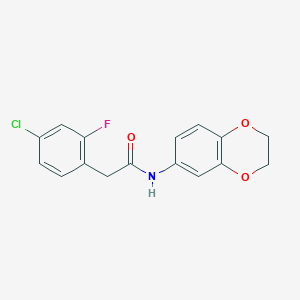![molecular formula C17H16F3N5 B5373073 N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5373073.png)
N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, commonly referred to as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in the development and activation of B cells, a type of immune cell.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key signaling molecule in the B cell receptor (BCR) pathway. BTK plays a critical role in the activation and survival of B cells, and its dysregulation has been implicated in the pathogenesis of various B cell-related diseases. By inhibiting BTK, TAK-659 blocks the downstream signaling events that lead to B cell activation and proliferation, thereby suppressing the immune response and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent and selective inhibition of BTK activity, leading to a decrease in B cell activation and proliferation, as well as a reduction in the production of inflammatory cytokines. TAK-659 has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo, through a mechanism that involves the inhibition of the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of TAK-659 as a research tool is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B cell-related pathways. However, TAK-659 has some limitations as a research tool, including its cost and availability, as well as the potential for off-target effects and toxicity at higher doses.
Direcciones Futuras
Future research on TAK-659 will likely focus on its clinical development as a therapeutic agent for cancer and autoimmune diseases. In particular, ongoing clinical trials are investigating the safety and efficacy of TAK-659 in patients with CLL, MCL, RA, and SLE. Other future directions for research on TAK-659 may include the identification of biomarkers of response to treatment, the development of combination therapies with other targeted agents, and the exploration of its potential in other B cell-related diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the preparation of the imidazole derivative, followed by the introduction of the pyrimidine moiety and the trifluoropropyl group. The final compound is obtained through a series of purification steps, including chromatography and crystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating potent anti-tumor and immunomodulatory effects. In particular, TAK-659 has shown efficacy in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
Propiedades
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5/c18-17(19,20)7-5-14-6-8-22-16(24-14)23-11-13-3-1-2-4-15(13)25-10-9-21-12-25/h1-4,6,8-10,12H,5,7,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXHTUDUOMWHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372992.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372996.png)
![2-[3-(4-fluorophenyl)propanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372997.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)

![methyl 3-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5373023.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxy-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5373033.png)

![(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5373057.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373089.png)
![6-(2-acetylphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5373096.png)
![2-{4-[(tert-butylamino)methyl]phenoxy}acetamide](/img/structure/B5373101.png)